chemerin C-terminal peptide
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Overview
Description
Chemerin-9 (149-157) is a nonapeptide corresponding to the C-terminus of processed chemerin, a natural ligand for chemokine-like receptor 1 (CMKLR1) and chemerin receptor 23 (ChemR23) . This peptide retains most of the activity of the full-size protein and is known for its potent agonistic effects on CMKLR1 . Chemerin-9 (149-157) has significant anti-inflammatory properties and plays a role in regulating immune responses, adipocyte differentiation, and glucose metabolism .
Mechanism of Action
Target of Action
The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .
Mode of Action
The this compound interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .
Biochemical Pathways
The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the this compound induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .
Pharmacokinetics
The this compound is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .
Result of Action
The activation of CMKLR1 and GPR1 by the this compound leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .
Action Environment
Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the this compound can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .
Biochemical Analysis
Biochemical Properties
The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .
Cellular Effects
The this compound influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .
Molecular Mechanism
The molecular mechanism of the this compound involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
The this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .
Subcellular Localization
The subcellular localization of the this compound is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .
Preparation Methods
Chemerin-9 (149-157) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods for Chemerin-9 (149-157) typically involve large-scale SPPS and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Chemerin-9 (149-157) undergoes various chemical reactions, including phosphorylation and oxidation . Common reagents used in these reactions include kinases for phosphorylation and reactive oxygen species (ROS) for oxidation . The major products formed from these reactions are phosphorylated and oxidized forms of the peptide, which can alter its biological activity .
Scientific Research Applications
Chemerin-9 (149-157) has a wide range of scientific research applications:
Comparison with Similar Compounds
Chemerin-9 (149-157) is unique in its potent agonistic effects on CMKLR1 and its significant anti-inflammatory properties . Similar compounds include other chemerin-derived peptides and synthetic analogs that target CMKLR1 and ChemR23 . Chemerin-9 (149-157) stands out due to its high activity and specific sequence corresponding to the C-terminus of processed chemerin .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGSBXIQFERFK-NBBYSTNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66N10O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.